Z-Asn-Gly-OH

CAS No.:

Cat. No.: VC2992621

Molecular Formula: C14H17N3O6

Molecular Weight: 323.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N3O6 |

|---|---|

| Molecular Weight | 323.30 g/mol |

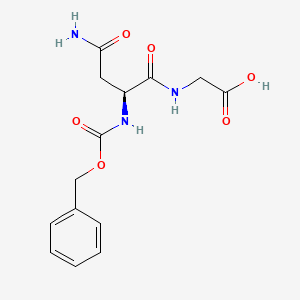

| IUPAC Name | 2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 |

| Standard InChI Key | AIVHZBIRKPAQGR-JTQLQIEISA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O |

Introduction

Chemical Identity and Basic Properties

Z-Asn-Gly-OH is a polypeptide identified by the CAS number 56675-97-9. It consists of an asparagine residue linked to a glycine residue, with the amino terminus protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial for preventing unwanted reactions during peptide synthesis processes.

Chemical Identification Data

The following table presents the essential identification data for Z-Asn-Gly-OH:

| Parameter | Value |

|---|---|

| Common Name | Z-Asn-Gly-OH |

| CAS Number | 56675-97-9 |

| Molecular Formula | C₁₄H₁₇N₃O₆ |

| Molecular Weight | 323.30 g/mol |

| Sequence (One Letter Code) | NG |

| Sequence (Three Letter Code) | Cbz-Asn-Gly-OH |

| InChI | InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 |

| InChI Key | AIVHZBIRKPAQGR-JTQLQIEISA-N |

This compound is also known by several other synonyms including 2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid, MFCD08458674, SCHEMBL6671871, HY-P5008, DA-79074, FA111580, and CS-0675656 .

Physical Properties

Z-Asn-Gly-OH exhibits specific physical properties that are relevant to its handling and application in research settings. While comprehensive physical property data is limited in the available literature, some key parameters have been documented:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Solubility | Soluble in polar organic solvents |

Structural Characteristics

Molecular Structure

Z-Asn-Gly-OH's structure consists of three main components:

-

A benzyloxycarbonyl (Z or Cbz) protecting group at the N-terminus

-

An asparagine residue with its characteristic amide side chain

-

A glycine residue with its carboxylic acid terminus

The compound features several functional groups that contribute to its chemical behavior:

-

The benzyloxycarbonyl group contains a benzene ring connected to a carbamate linkage

-

The asparagine portion contains an amide side chain (NH₂CO-)

-

The peptide bond between asparagine and glycine (-CO-NH-)

-

The terminal carboxylic acid group of glycine

Stereochemistry

Z-Asn-Gly-OH possesses a specific stereochemistry, with the asparagine residue in the L-configuration (S-configuration according to the Cahn-Ingold-Prelog priority rules). This stereochemistry is critical for its biological activity and recognition in enzymatic systems .

Applications in Research

Peptide Screening Applications

Z-Asn-Gly-OH serves as a valuable tool in peptide screening, which is a research technique that identifies active peptides primarily through immunoassay methods. This compound facilitates:

-

Identification of bioactive peptide sequences

-

Assessment of peptide-protein interactions

-

Evaluation of structure-activity relationships in peptide-based compounds

Peptide screening using compounds like Z-Asn-Gly-OH enables researchers to discover peptides with potential therapeutic applications, particularly in the development of pharmaceutical agents .

Protein Interaction Studies

The compound plays a significant role in protein interaction studies, allowing researchers to:

-

Investigate binding affinities between peptides and target proteins

-

Elucidate mechanisms of protein-peptide recognition

-

Develop peptide-based inhibitors or activators of protein function

These studies are crucial for understanding fundamental biological processes and developing therapeutic interventions .

Functional Analysis Applications

Z-Asn-Gly-OH contributes to functional analysis in biochemical research by:

-

Serving as a model substrate for peptidases and proteases

-

Acting as a building block for larger peptide constructs

-

Facilitating the study of enzyme specificity and kinetics

Such functional analyses help researchers understand the role of specific peptide sequences in biological systems .

Epitope Screening

In immunological research, Z-Asn-Gly-OH is utilized for epitope screening, which helps identify:

-

Antigenic determinants recognized by antibodies

-

Potential vaccine candidates

-

Immunomodulatory peptide sequences

This application is particularly valuable in vaccine development and immunotherapeutic approaches .

Comparison with Similar Compounds

Z-Gln-Gly-OH: A Structural Analog

Z-Gln-Gly-OH (CAS: 6610-42-0) represents a close structural analog of Z-Asn-Gly-OH, with glutamine (Gln) replacing asparagine (Asn). Comparing these compounds provides insights into the effects of slight structural variations on biochemical properties and activities:

| Property | Z-Asn-Gly-OH | Z-Gln-Gly-OH |

|---|---|---|

| CAS Number | 56675-97-9 | 6610-42-0 |

| Molecular Formula | C₁₄H₁₇N₃O₆ | C₁₅H₁₉N₃O₆ |

| Molecular Weight | 323.30 g/mol | 337.33 g/mol |

| Side Chain | -CH₂-CONH₂ (Asn) | -CH₂-CH₂-CONH₂ (Gln) |

The primary difference between these compounds is the length of the side chain, with glutamine having an additional methylene (-CH₂-) group compared to asparagine. This seemingly minor structural difference can significantly affect binding properties, enzymatic recognition, and biological activity .

Chemical Reactivity Considerations

The reactivity of Z-Asn-Gly-OH in peptide chemistry contexts is important to consider:

-

The Z (Cbz) protecting group can be removed under hydrogenolysis conditions

-

The carboxylic acid terminus can participate in peptide coupling reactions

-

The asparagine side chain amide can participate in hydrogen bonding interactions

These reactivity factors influence the compound's utility in peptide synthesis and modification strategies.

Synthesis Considerations

Peptide Synthesis Strategies

The synthesis of Z-Asn-Gly-OH typically involves standard peptide coupling methodologies, including:

-

Activation of the carboxylic acid group of Z-protected asparagine

-

Coupling with glycine or glycine ester

-

Deprotection steps as necessary

The Z (Cbz) protecting group is typically installed on the amino acid prior to peptide bond formation using benzyl chloroformate under basic conditions .

Z-Selective Chemistry Considerations

Recent advances in Z-selective chemistry may provide alternative approaches to synthesizing compounds like Z-Asn-Gly-OH. Z-selective ruthenium catalysts have been investigated for their influence on the selectivity and activity in peptide chemistry.

Research and Development Perspectives

Current Applications

Z-Asn-Gly-OH is currently used in various research contexts:

-

As a model peptide in structure-activity relationship studies

-

In the development and validation of peptide screening methodologies

-

As a building block for the synthesis of larger bioactive peptides

-

In studies investigating asparagine metabolism and its biological significance

Future Research Directions

Future research involving Z-Asn-Gly-OH may explore:

-

Its potential as a component in therapeutic peptides

-

Applications in targeted drug delivery systems

-

Role in modulating immune responses based on asparagine's importance in B cell function

-

Development of modified variants with enhanced stability or activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume